

A Comparative Guide to mRNA-3705 and Alternative Therapies for Methylmalonic Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides a comparative analysis of the investigational mRNA therapy, mRNA-3705, against current alternative treatments for methylmalonic acidemia (MMA), a rare and life-threatening inherited metabolic disorder. The information is intended to offer an objective overview supported by available preclinical and clinical data to inform research and development efforts in this field.

Overview of Methylmalonic Acidemia (MMA)

Methylmalonic acidemia is most commonly caused by a deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), leading to a toxic buildup of acids in the body.[1] This accumulation can result in metabolic crises, progressive multi-organ damage, and significant morbidity and mortality.[1] Standard of care for MMA has traditionally involved dietary restrictions and palliative measures, with liver or combined liver and kidney transplantation being the only effective treatments for severe cases.[1]

mRNA-3705: An Investigational mRNA Therapy

mRNA-3705, developed by Moderna, is an investigational therapeutic designed to treat MMA due to MUT deficiency.[1] The therapy consists of messenger RNA (mRNA) encoding the human MUT enzyme, encapsulated within a lipid nanoparticle (LNP).[2] The goal of mRNA-



3705 is to enable the patient's own cells to produce the functional MUT enzyme, thereby restoring the deficient metabolic pathway.[2][3]

Preclinical Validation

Preclinical studies in mouse models of MMA have demonstrated the potential of mRNA-3705. Compared to a first-generation compound (mRNA-3704), mRNA-3705 led to 2.1 to 3.4 times higher levels of hepatic MUT protein expression. This resulted in more significant and sustained reductions in plasma methylmalonic acid.[4]

Clinical Trial Results for mRNA-3705

mRNA-3705 is currently being evaluated in a Phase 1/2 open-label clinical trial known as the "Landmark study" (NCT04899310) in patients with isolated MMA aged one year and older.[1][3] [5][6][7][8][9] While comprehensive data is still emerging, interim results have been presented.

Key Findings from the Landmark Study (as of August 2023):

- Safety: The treatment has been generally well-tolerated, with no reported deaths or discontinuations due to safety concerns.[10][11]
- Efficacy:
 - No metabolic decompensation events (MDEs) have been observed at what are considered to be efficacious dose levels (0.4mg/kg and above).[12]
 - Early data suggest a potential for a decrease in the annualized frequency of MDEs and
 MMA-related hospitalizations when compared to the period before treatment.[12]
 - Dose-dependent reductions in plasma methylmalonic acid have been observed.

A poster presentation related to the International Congress of Inborn Errors of Metabolism (ICIEM) 2025 has also shown a median percentage change from baseline in plasma methylmalonic acid for 18 participants, indicating a dose-responsive reduction.

Comparison of Therapeutic Approaches



The following tables provide a comparative overview of mRNA-3705 based on available interim data, and the established alternative treatments for MMA: Standard of Care (Dietary Management) and Organ Transplantation.

Table 1: Efficacy and Clinical Outcomes

Feature	mRNA-3705 (Investigational)	Standard of Care (Dietary Management)	Liver or Combined Liver/Kidney Transplant
Metabolic Control	Dose-dependent reduction in plasma methylmalonic acid observed in Phase 1/2 trial.[12]	Aims to limit precursor intake but does not correct the underlying enzyme deficiency.	Significant reduction in plasma MMA levels (up to 90% in some cases) and prevention of metabolic crises.[2]
Metabolic Decompensation Events (MDEs)	No MDEs observed at expected efficacious dose levels in interim analysis. Potential for reduced annualized MDE frequency.[12]	Recurrent, life- threatening MDEs are common, often triggered by illness or stress.[4][13]	Significantly reduces or eliminates MDEs. [2][7]
Long-term Complications	Long-term effects are still under investigation.	High incidence of chronic kidney disease, neurological impairment, and poor growth, particularly in severe genotypes.[6] [13][14]	Can stabilize or improve some existing complications, but may not reverse neurological damage or completely halt renal disease progression.[2][7]
Dietary Restrictions	Potential to liberalize protein intake is under investigation.	Strict lifelong low- protein diet is required.[15]	Allows for liberalization of protein intake.[16]

Table 2: Safety and Tolerability



Feature	mRNA-3705 (Investigational)	Standard of Care (Dietary Management)	Liver or Combined Liver/Kidney Transplant
Primary Safety Concerns	Generally well-tolerated in the ongoing Phase 1/2 study. Long-term safety profile is not yet established.[10][11]	Malnutrition, growth failure, and challenges with dietary adherence.	Surgical risks (mortality and morbidity), graft rejection, vascular complications, and long-term immunosuppression- related side effects.[1]
Mortality	No deaths reported in the clinical trial to date.[10][11]	High mortality rate, especially in the severe mut0 subtype, often due to metabolic crises.[11]	Patient survival rates are high (e.g., 99.9% in one meta-analysis), but there are risks of perioperative mortality.[1]
Quality of Life	Potential for improvement by reducing MDEs and dietary restrictions; data is still being collected.	Significantly impacted by dietary restrictions, frequent hospitalizations, and chronic health issues.	Can significantly improve quality of life by eliminating MDEs and liberalizing diet, though challenges related to post-transplant care remain.[16]

Experimental Protocols mRNA-3705 Landmark Study (NCT04899310)

The Landmark study is a Phase 1/2, global, open-label, dose-optimization study.

• Objective: To evaluate the safety, tolerability, pharmacodynamics, and pharmacokinetics of mRNA-3705 in participants with isolated MMA due to MUT deficiency.[3][6][7][8][9]

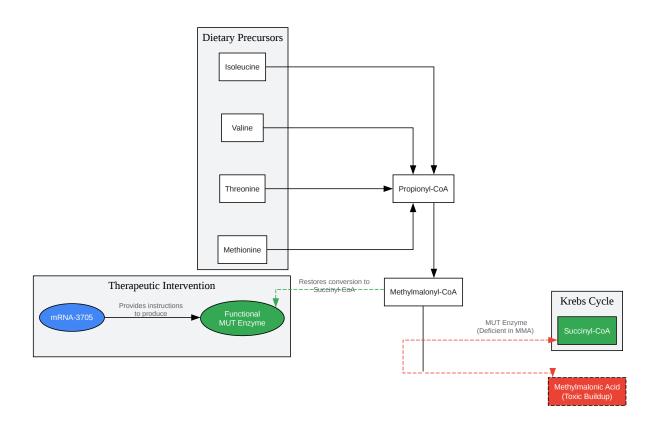


- Population: Patients aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency.[1]
- Intervention: Intravenous infusion of mRNA-3705. The study is designed to evaluate multiple doses and dosing intervals.[3][6][7][8][9]
- Primary Outcome Measures:
 - Incidence and severity of adverse events.
 - Frequency of MDEs compared to standard of care.[17]
- Secondary Outcome Measures:
 - Change from baseline in plasma methylmalonic acid levels.
 - Pharmacokinetic parameters of the encoded human MUT protein.[17]

Visualizing the Landscape of MMA Treatment Signaling Pathway of MMA and the Role of mRNA-3705

The following diagram illustrates the metabolic pathway affected in MMA and the intended mechanism of action for mRNA-3705.





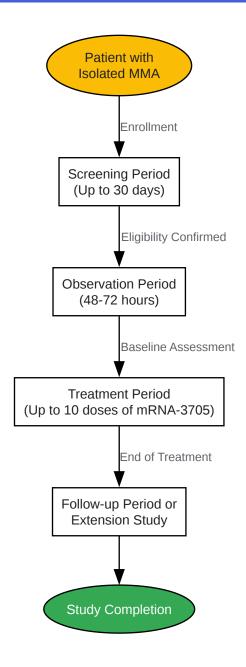
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Caption: Metabolic pathway in MMA and the mechanism of mRNA-3705.

Experimental Workflow for the Landmark Study

This diagram outlines the general workflow for a patient participating in the mRNA-3705 Phase 1/2 clinical trial.





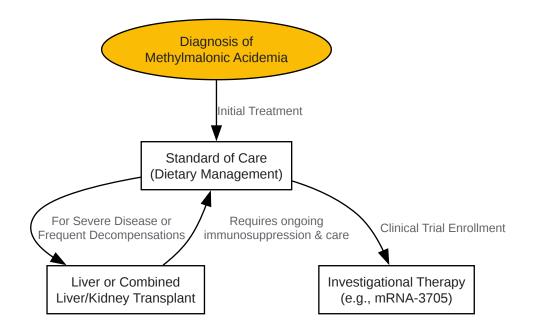
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Caption: Patient workflow in the mRNA-3705 Landmark study.

Logical Relationship of MMA Treatment Alternatives

This diagram illustrates the relationship and progression between the different treatment options for MMA.





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Caption: Logical flow of treatment options for MMA.

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- To cite this document: BenchChem. [A Comparative Guide to mRNA-3705 and Alternative Therapies for Methylmalonic Acidemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668667#clinical-trial-results-and-validation-of-mrna-3705]

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